[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid

Catalog No.
S13379551
CAS No.
139519-84-9
M.F
C14H13Cl2NO3
M. Wt
314.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]ac...

CAS Number

139519-84-9

Product Name

[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid

IUPAC Name

2-[2,3-dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid

Molecular Formula

C14H13Cl2NO3

Molecular Weight

314.2 g/mol

InChI

InChI=1S/C14H13Cl2NO3/c1-2-8-5-6-17-14(8)9-3-4-10(13(16)12(9)15)20-7-11(18)19/h3-6,17H,2,7H2,1H3,(H,18,19)

InChI Key

VSZIYBAYBOUSJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC=C1)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl

2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid is a synthetic organic compound classified as a phenoxyacetic acid. This compound features a dichlorophenyl group and an ethyl-substituted pyrrole ring, which contribute to its unique chemical properties. Its molecular formula is C14H13Cl2NO3C_{14}H_{13}Cl_{2}NO_{3}, and it has a molecular weight of 314.2 g/mol. The compound is characterized by its IUPAC name and has a CAS number of 139519-84-9, indicating its registration in chemical databases for research and industrial purposes.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed using lithium aluminum hydride as a reducing agent.
  • Substitution: The dichlorophenyl group may undergo nucleophilic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: Typically involves potassium permanganate in an acidic medium.
  • Reduction: Carried out using lithium aluminum hydride in an anhydrous ether environment.
  • Substitution: Nucleophiles react in the presence of bases such as triethylamine to facilitate substitution reactions.

The biological activity of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid is linked to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to significant biological effects, although the specific pathways and targets depend on the context of use. Research suggests that compounds with similar structures often exhibit herbicidal properties, indicating potential applications in agricultural settings.

The synthesis of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid typically involves the reaction of 2,3-dichlorophenol with 3-ethyl-1H-pyrrole-2-carboxylic acid. This reaction is generally conducted under basic conditions, using sodium hydroxide as the base and dimethylformamide (DMF) as the solvent. The mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Continuous flow reactors may be utilized to enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are often implemented to isolate the compound effectively.

This compound has various applications in both research and industrial contexts. Its unique structure allows it to serve as a potential herbicide or plant growth regulator, contributing to agricultural practices. Furthermore, due to its biological activity, it may also find use in pharmaceutical research targeting specific enzymes or receptors.

Studies on the interactions of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid with biological systems are crucial for understanding its mechanisms of action. These studies typically involve assessing how the compound affects enzyme activity or cellular responses in different biological models. Such research can provide insights into its potential therapeutic uses or ecological impacts when applied in agricultural settings.

Several compounds share structural similarities with 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid:

Compound NameDescription
2,4-Dichlorophenoxyacetic acidA well-known herbicide with similar phenoxyacetic acid properties but lacks the pyrrole ring.
2,3-Dichlorophenoxyacetic acidSimilar structure but does not include the ethyl-substituted pyrrole ring present in 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid.
3-(2,3-Dichlorophenyl)-1H-pyrrole-2-carboxylic acidContains a pyrrole ring but differs in its carboxylic acid moiety compared to 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid.

Uniqueness

The uniqueness of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid lies in its combination of both a dichlorophenyl group and an ethyl-substituted pyrrole ring. This specific arrangement imparts distinct chemical and biological properties that differentiate it from other phenoxyacetic acids and related compounds, making it valuable for various applications in research and industry.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

313.0272487 g/mol

Monoisotopic Mass

313.0272487 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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